AZD-9574 - 2756333-39-6

AZD-9574

Catalog Number: EVT-8953731
CAS Number: 2756333-39-6
Molecular Formula: C21H22F2N6O2
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AZD9574 is classified as an experimental drug under investigation for its therapeutic potential in oncology. It is part of a broader category of drugs known as PARP inhibitors, which are designed to exploit the vulnerabilities in cancer cells that arise from defects in DNA repair mechanisms. The compound is currently undergoing clinical trials to evaluate its safety, efficacy, and pharmacological properties in patients with advanced solid tumors.

Synthesis Analysis

The synthesis of AZD9574 has been documented through various methods that focus on optimizing yield and purity. The synthesis typically involves several key steps:

Molecular Structure Analysis

AZD9574 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity:

  • Molecular Formula: The precise molecular formula is not always disclosed in public literature but is essential for understanding its chemical properties.
  • Structural Features: The compound features a core structure that facilitates its interaction with PARP1, which includes regions that allow for selective binding and inhibition.
  • Data Representation: Structural data can be represented using chemical drawing software or databases, providing insights into bond lengths, angles, and three-dimensional conformations.
Chemical Reactions Analysis

AZD9574 undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  • Key Reactions:
    • The initial formation of the compound involves nucleophilic substitution reactions that are crucial for building the core structure.
    • In biological contexts, AZD9574 inhibits PARP1 activity by trapping PARP-DNA complexes, which prevents proper DNA repair and leads to cancer cell death.
  • Technical Details:
    • The compound's reactivity can be influenced by pH, temperature, and the presence of competing substrates within cellular environments.
Mechanism of Action

The mechanism by which AZD9574 exerts its therapeutic effects involves several critical processes:

  1. PARP1 Inhibition: By selectively inhibiting PARP1, AZD9574 disrupts the poly(ADP-ribosyl)ation process essential for DNA repair.
  2. DNA Damage Accumulation: This inhibition leads to an accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair pathways.
  3. Cellular Outcomes: The resultant DNA damage triggers apoptosis or cell cycle arrest in tumor cells, enhancing the effectiveness of concurrent therapies such as temozolomide .
Physical and Chemical Properties Analysis

AZD9574 possesses distinct physical and chemical properties that influence its behavior as a drug:

  • Physical Properties:
    • Solubility: AZD9574 exhibits solubility characteristics that are critical for formulation development.
    • Stability: Studies have shown that AZD9574 maintains stability under physiological conditions, which is vital for its efficacy.
  • Chemical Properties:
    • Reactivity: The compound's reactivity profile is tailored for interactions with biological macromolecules.
    • Pharmacokinetics: Data from preclinical studies indicate favorable pharmacokinetic properties, including absorption and distribution across biological barriers .
Applications

AZD9574 is primarily being investigated for its applications in oncology:

  • Cancer Treatment: It shows promise as a treatment for primary and secondary brain tumors due to its ability to cross the blood-brain barrier effectively.
  • Combination Therapies: Preclinical studies suggest that AZD9574 may enhance the efficacy of existing chemotherapeutic agents like temozolomide by improving survival outcomes in animal models of glioma .
  • Clinical Trials: Currently, AZD9574 is undergoing phase I clinical trials to assess its safety and efficacy in humans (ClinicalTrials.gov identifier NCT05417594)【6】.
Mechanistic Basis of Poly(ADP-ribose) Polymerase 1 Selectivity and Inhibition by AZD-9574

Structural Determinants of Poly(ADP-ribose) Polymerase 1 Isoform-Specific Targeting

AZD-9574 achieves exceptional selectivity for poly(ADP-ribose) polymerase 1 through precision interactions within the enzyme’s catalytic domain. X-ray crystallography (PDB ID: 9ETQ) reveals that the compound’s fluorinated pyridine carboxamide group forms a critical hydrogen bond with the backbone amide of Glyine 863 in poly(ADP-ribose) polymerase 1, while its methylpiperazine moiety engages in water-mediated hydrogen bonding with Serine 904 and π-stacking with Tyrosine 907. These interactions are geometrically incompatible with the catalytic domains of other poly(ADP-ribose) polymerase family members due to steric hindrance and alternative residue positioning [8] [10].

A key structural differentiator is the distinct hydrophobic pocket adjacent to the nicotinamide-binding site in poly(ADP-ribose) polymerase 1. AZD-9574 exploits this feature via its ethylnaphthyridinone group, which occupies this cavity with van der Waals contacts that are sterically precluded in poly(ADP-ribose) polymerase 2 due to bulkier residues (e.g., substitution of poly(ADP-ribose) polymerase 1 Valine 762 with poly(ADP-ribose) polymerase 2 isoleucine). Molecular dynamics simulations confirm that this residue difference creates a 1.5 Å reduction in cavity volume in poly(ADP-ribose) polymerase 2, sufficient to disrupt optimal ligand binding [8].

The selectivity is further amplified by AZD-9574’s interaction with the poly(ADP-ribose) polymerase 1–histone poly(ADP-ribosylation) factor 1 complex. Histone poly(ADP-ribosylation) factor 1 binding repositions Phe280 to engage in π-stacking with AZD-9574’s aromatic system, an interaction absent in non-poly(ADP-ribose) polymerase 1 isoforms. This cooperative binding enhances AZD-9574’s affinity for poly(ADP-ribose) polymerase 1 by approximately 3-fold compared to poly(ADP-ribose) polymerase 1 alone, contributing significantly to functional selectivity in cellular contexts [6].

Table 1: Key Protein-Ligand Interactions Governing AZD-9574 Selectivity

Poly(ADP-ribose) Polymerase 1 ResidueInteraction TypeAZD-9574 Motif
Glycine 863Hydrogen bondPyridine carboxamide
Tyrosine 907π-StackingMethylpiperazine
Serine 904Water-mediated H-bondMethylpiperazine
Valine 762Van der WaalsEthylnaphthyridinone
Histone poly(ADP-ribosylation) factor 1 Phenylalanine 280π-StackingBicyclic core

Comparative Analysis of Poly(ADP-ribose) Polymerase Family Enzyme Inhibition Profiles

AZD-9574 exhibits unprecedented selectivity among the poly(ADP-ribose) polymerase superfamily, demonstrating >8,000-fold selectivity for poly(ADP-ribose) polymerase 1 over poly(ADP-ribose) polymerase 2, poly(ADP-ribose) polymerase 3, poly(ADP-ribose) polymerase 5a (tankyrase 1), and poly(ADP-ribose) polymerase 6 in enzymatic assays. This specificity is quantified through half-maximal inhibitory concentration values, where AZD-9574 inhibits poly(ADP-ribose) polymerase 1 with values ranging between 0.3–2 nM across diverse cell lines, while requiring concentrations exceeding 40 μM to inhibit poly(ADP-ribose) polymerase 2 under identical conditions [1] [3] [9].

The molecular basis for this differential inhibition lies in evolutionary variations within the NAD⁺-binding cleft. While poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 share approximately 70% catalytic domain homology, the residues lining their adenosine ribose-binding subpockets differ significantly. AZD-9574’s extended fluorophenyl group exploits a subpocket unique to poly(ADP-ribose) polymerase 1 formed by Leucine 769 and Aspartic acid 770, whereas poly(ADP-ribose) polymerase 2 contains methionine and glutamic acid at these positions, creating charge repulsion and steric incompatibility [3] [10].

This biochemical selectivity translates to cellular specificity. In isogenic DLD1 cell models, AZD-9574 potently inhibits proliferation in BRCA2-deficient cells (half-maximal inhibitory concentration = 1.38 nM) but exhibits negligible cytotoxicity in BRCA2-wild-type cells (half-maximal inhibitory concentration >40 μM). This differential activity mirrors the pattern observed with first-generation poly(ADP-ribose) polymerase inhibitors but with reduced off-target effects on non-poly(ADP-ribose) polymerase 1 enzymes, potentially minimizing hematological toxicities associated with poly(ADP-ribose) polymerase 2 inhibition [1] [9].

Table 2: Selectivity Profile of AZD-9574 Across Poly(ADP-ribose) Polymerase Enzymes

EnzymeCatalytic FunctionAZD-9574 Half-maximal Inhibitory Concentration (nM)Selectivity Ratio vs. poly(ADP-ribose) Polymerase 1
Poly(ADP-ribose) polymerase 1Poly(ADP-ribose) synthesis0.3 - 2.01.0 (reference)
Poly(ADP-ribose) polymerase 2Poly(ADP-ribose) synthesis>40,000>20,000
Poly(ADP-ribose) polymerase 3Mono(ADP-ribose) transfer>40,000>20,000
Poly(ADP-ribose) polymerase 5aPoly(ADP-ribose) synthesis>40,000>20,000
Poly(ADP-ribose) polymerase 6Mono(ADP-ribose) transfer>40,000>20,000

Kinetics of Poly(ADP-ribose) Polymerase 1-DNA Trapping at Single-Strand Break Sites

AZD-9574 potentiates cytotoxic effects primarily through enhanced stabilization of poly(ADP-ribose) polymerase 1-DNA complexes at single-strand breaks, a mechanism distinct from catalytic inhibition alone. Fluorescence polarization assays demonstrate that AZD-9574 exhibits biphasic binding kinetics to poly(ADP-ribose) polymerase 1, with rapid initial association (kₒₙ = 2.8 μM⁻¹s⁻¹) followed by slow dissociation (half-life >22 hours) when complexed with histone poly(ADP-ribosylation) factor 1. This prolonged residence time exceeds that of earlier inhibitors like olaparib (half-life ~7 hours) and approaches talazoparib (half-life ~26 hours) [6] [10].

The presence of histone poly(ADP-ribosylation) factor 1 significantly modifies AZD-9574’s trapping kinetics. Histone poly(ADP-ribosylation) factor 1 binding induces conformational changes in the poly(ADP-ribose) polymerase 1 catalytic domain that strengthen inhibitor binding through additional π-stacking interactions. Consequently, AZD-9574’s dissociation constant (Kd) for the poly(ADP-ribose) polymerase 1–histone poly(ADP-ribosylation) factor 1–DNA ternary complex is approximately 3-fold lower than for poly(ADP-ribose) polymerase 1–DNA alone (0.07 nM versus 0.22 nM). This enhanced stabilization directly correlates with increased trapping efficiency in cellular assays [6].

Trapped complexes exhibit remarkable persistence, with single-molecule imaging studies showing AZD-9574–poly(ADP-ribose) polymerase 1 complexes remain stably bound to DNA lesions for >8 hours. This exceeds the residence time required for replication fork collisions (typically occurring within 2–4 hours post-DNA damage), explaining the compound’s potent synthetic lethality in homologous recombination repair-deficient models. The slow off-rate directly contributes to cytotoxic potency, as evidenced by strong correlation (R² = 0.92) between complex half-life and cell growth inhibition across multiple poly(ADP-ribose) polymerase inhibitors [1] [4] [6].

Properties

CAS Number

2756333-39-6

Product Name

AZD-9574

IUPAC Name

6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c1-12-20(30)27-18-14(25-12)4-3-13(17(18)22)11-28-7-9-29(10-8-28)16-6-5-15(21(31)24-2)26-19(16)23/h3-6H,7-11H2,1-2H3,(H,24,31)(H,27,30)

InChI Key

WXRCLFFPZXJCLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)F)F)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.